molecular formula C13H18BNO3 B13484378 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B13484378
M. Wt: 247.10 g/mol
InChI Key: WWEPOAJMQRKSGF-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine is a complex organic compound that features a boron-containing dioxaborolane ring fused to a furo[2,3-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the furo[2,3-b]pyridine core. One common method includes the reaction of a suitable pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted furo[2,3-b]pyridine compounds .

Mechanism of Action

The mechanism by which 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and molecular recognition . The pathways involved often include the formation of boronate esters and the modulation of biological activity through these interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18BNO3

Molecular Weight

247.10 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-15-11-9(10)6-8-16-11/h5,7H,6,8H2,1-4H3

InChI Key

WWEPOAJMQRKSGF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCOC3=NC=C2

Origin of Product

United States

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